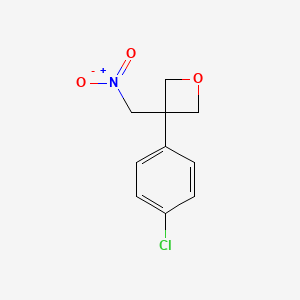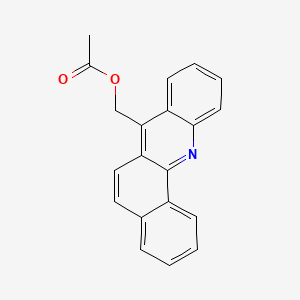
Benz(c)acridine-7-methanol, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz©acridine-7-methanol, acetate is a chemical compound with the molecular formula C20H16NO3 and a molecular weight of 318.34594 g/mol It is a derivative of acridine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine-7-methanol, acetate typically involves the reaction of acridine derivatives with appropriate reagents to introduce the methanol and acetate functional groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as methanol, under basic conditions.
Esterification reactions:
Industrial Production Methods
Industrial production of Benz©acridine-7-methanol, acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: These are used for controlled reactions, allowing precise control over reaction time, temperature, and reagent concentrations.
Continuous flow reactors: These reactors enable continuous production, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benz©acridine-7-methanol, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Benz©acridine-7-one, acetate.
Reduction: Benz©acridine-7-methanol, acetate.
Substitution: Various substituted derivatives of Benz©acridine-7-methanol, acetate.
Aplicaciones Científicas De Investigación
Benz©acridine-7-methanol, acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benz©acridine-7-methanol, acetate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to DNA: Intercalate between DNA base pairs, affecting DNA replication and transcription.
Inhibit enzymes: Inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Induce apoptosis: Trigger programmed cell death in certain cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: A parent compound with similar structural features but lacking the methanol and acetate groups.
Benz(a)acridine: A structural isomer with different positioning of the nitrogen atom and functional groups.
Benz(b)acridine: Another structural isomer with distinct chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
102024-10-2 |
|---|---|
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
benzo[c]acridin-7-ylmethyl acetate |
InChI |
InChI=1S/C20H15NO2/c1-13(22)23-12-18-16-8-4-5-9-19(16)21-20-15-7-3-2-6-14(15)10-11-17(18)20/h2-11H,12H2,1H3 |
Clave InChI |
KKDWNSNHFPIMSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


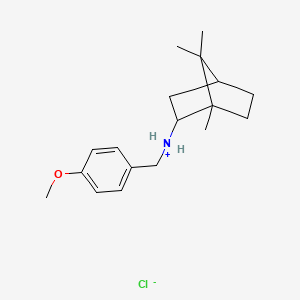
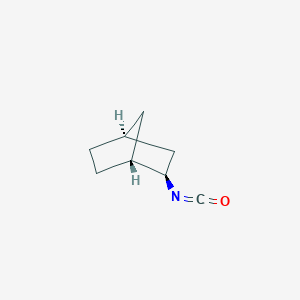

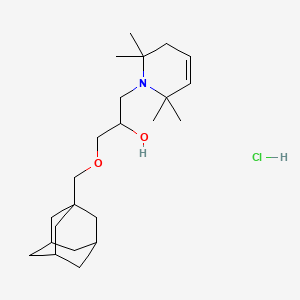
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
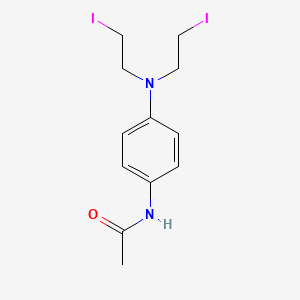
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
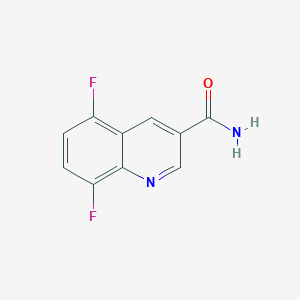



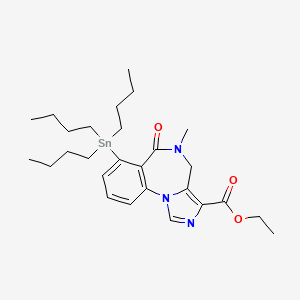
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
